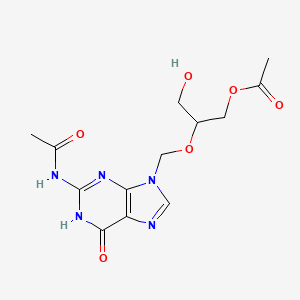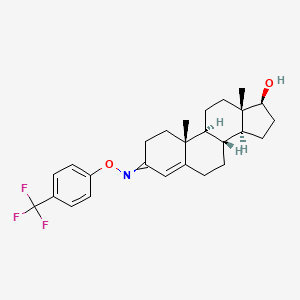
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime is a synthetic derivative of testosterone, a potent androgenic steroid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime typically involves the reaction of 17-beta-Hydroxyandrost-4-en-3-one with alpha,alpha,alpha-trifluoro-p-tolylhydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a catalyst like pyridine to facilitate the oxime formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The oxime group can be reduced to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 17-keto derivatives, while reduction can produce 17-amino derivatives.
Applications De Recherche Scientifique
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Employed in studies related to androgen receptor binding and activity.
Medicine: Investigated for its potential therapeutic effects in conditions like hypogonadism and certain cancers.
Industry: Utilized in the production of steroid-based pharmaceuticals and performance-enhancing drugs.
Mécanisme D'action
The mechanism of action of 17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates the expression of specific genes, leading to various physiological effects. The molecular pathways involved include the activation of protein synthesis and inhibition of catabolic processes, contributing to muscle growth and maintenance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: The parent compound, known for its anabolic and androgenic effects.
Epitestosterone: An isomer of testosterone with similar but less potent effects.
Androstenedione: A precursor to both testosterone and estrogen, with weaker androgenic activity.
Uniqueness
17-beta-Hydroxyandrost-4-en-3-one O-(alpha,alpha,alpha-trifluoro-p-tolyl)oxime is unique due to the presence of the trifluoromethyl group, which enhances its stability and bioavailability compared to its analogs. This modification also potentially alters its interaction with androgen receptors, leading to distinct pharmacological properties.
Propriétés
Numéro CAS |
64584-80-1 |
|---|---|
Formule moléculaire |
C26H32F3NO2 |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-[4-(trifluoromethyl)phenoxy]imino-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C26H32F3NO2/c1-24-13-11-18(30-32-19-6-3-16(4-7-19)26(27,28)29)15-17(24)5-8-20-21-9-10-23(31)25(21,2)14-12-22(20)24/h3-4,6-7,15,20-23,31H,5,8-14H2,1-2H3/t20-,21-,22-,23-,24-,25-/m0/s1 |
Clé InChI |
NIMMANWFSVWGSX-OOPVGHQCSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=NOC5=CC=C(C=C5)C(F)(F)F)CC[C@]34C |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=C(C=C5)C(F)(F)F)CCC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


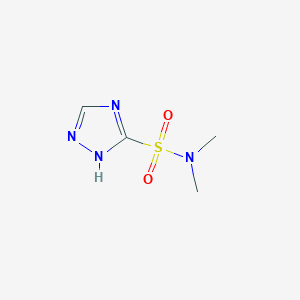
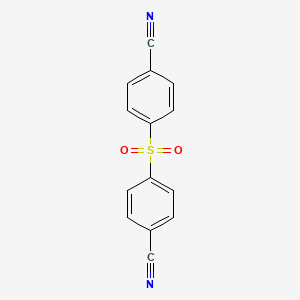
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
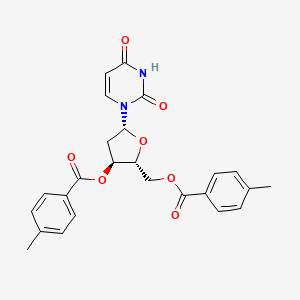
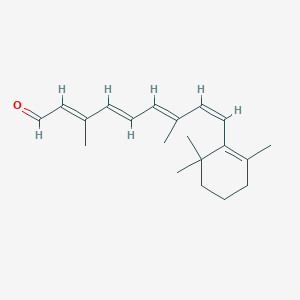
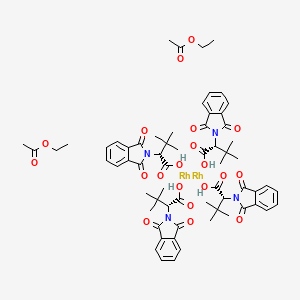
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
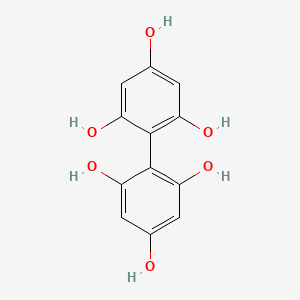
![N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B13421472.png)
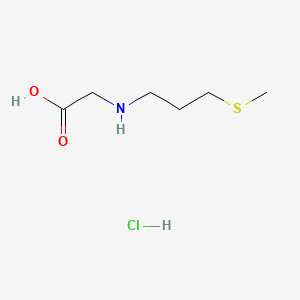
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid](/img/structure/B13421475.png)


